2-(2-Methoxyethoxy)pyridine-4-carboxylic acid

Catalog No.
S915176
CAS No.
897958-24-6
M.F
C9H11NO4
M. Wt
197.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxyethoxy)pyridine-4-carboxylic acid

CAS Number

897958-24-6

Product Name

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid

IUPAC Name

2-(2-methoxyethoxy)pyridine-4-carboxylic acid

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

InChI

InChI=1S/C9H11NO4/c1-13-4-5-14-8-6-7(9(11)12)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,11,12)

InChI Key

VGBPUMOJCXEQQV-UHFFFAOYSA-N

SMILES

COCCOC1=NC=CC(=C1)C(=O)O

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)O

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C₉H₁₁N₁O₄ and a molecular weight of 197.19 g/mol. It is recognized by its CAS Number 897958-24-6. The compound features a pyridine ring substituted with a carboxylic acid group and a methoxyethoxy group, which contributes to its solubility and reactivity. Its structural formula can be represented by the InChI code: 1S/C9H11NO4/c1-13-4-5-14-8-6-7(9(11)12)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,11,12) .

Typical of carboxylic acids and pyridine derivatives. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The pyridine nitrogen can undergo nucleophilic attack, allowing for further functionalization.

These reactions are essential for synthesizing derivatives with potentially enhanced biological activity or altered physical properties.

Research indicates that derivatives of pyridine carboxylic acids exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds related to 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid have shown effectiveness against various Gram-positive and Gram-negative bacteria .
  • DNA Interaction: Molecular docking studies suggest that these compounds can bind to DNA, indicating potential applications in cancer treatment and antimicrobial development .
  • Corrosion Inhibition: Some studies have explored the use of pyridine derivatives as corrosion inhibitors for metals, showcasing their versatility in industrial applications .

Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid can be achieved through several methods:

  • Alkylation of Pyridine Derivatives: Starting from 4-pyridinecarboxylic acid, alkylation with 2-methoxyethanol under acidic conditions.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts to introduce the carboxylic acid group onto the pyridine ring.
  • Functional Group Transformations: Modifying existing functional groups on related compounds to yield the desired structure.

These methods allow for variations in yield and purity based on reaction conditions and starting materials.

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid has various applications across multiple fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial agents and in cancer therapies due to their DNA-binding capabilities.
  • Agricultural Chemicals: Used in developing herbicides or pesticides due to their biological activity against certain pests.
  • Material Science: Explored as corrosion inhibitors for metals, enhancing the longevity of industrial materials .

Interaction studies focus on understanding how 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid interacts with biological molecules such as proteins and nucleic acids. Molecular docking simulations have been employed to predict binding affinities and mechanisms of action against bacterial targets. These studies are crucial for designing more effective derivatives with improved selectivity and efficacy .

Several compounds share structural similarities with 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methoxy-pyridine-2-carboxylic acidMethoxy and carboxylic groupsKnown for strong antimicrobial properties
6-Methylpyridine-4-carboxylic acidMethyl substitution on the pyridineExhibits different reactivity patterns
Picolinic acidSimple pyridine carboxylic acidUsed in chelation therapy

These compounds differ mainly in their substituents on the pyridine ring, which significantly influences their chemical reactivity and biological activity.

XLogP3

1

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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